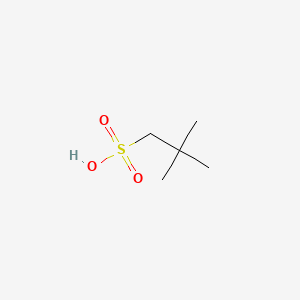

2,2-Dimethyl-1-propanesulfonic acid

Description

2,2-Dimethyl-1-propanesulfonic acid is a branched sulfonic acid with the molecular formula C₅H₁₂O₃S. Its structure features a propane backbone substituted with two methyl groups at the C2 position and a sulfonic acid (-SO₃H) group at the C1 position.

Properties

CAS No. |

5455-58-3 |

|---|---|

Molecular Formula |

C5H12O3S |

Molecular Weight |

152.21 g/mol |

IUPAC Name |

2,2-dimethylpropane-1-sulfonic acid |

InChI |

InChI=1S/C5H12O3S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H,6,7,8) |

InChI Key |

OZARAEFTGONNJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1-propanesulfonic acid can be synthesized through various methods. One common method involves the reaction of isobutylene with sulfur trioxide, followed by hydrolysis to yield the sulfonic acid. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-1-propanesulfonic acid often involves continuous processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The final product is usually purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-propanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonates and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-1-propanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-propanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it a strong acid and an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various organic transformations.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS)

Structure: C₇H₁₃NO₄S, featuring an acrylamido group (-NH-C(O)-CH₂CH₂-) attached to the C2-methylated propane sulfonic acid backbone . Key Differences:

- Functional Groups : AMPS contains a reactive acrylamido moiety, enabling copolymerization in hydrogels or ion-exchange resins. In contrast, 2,2-Dimethyl-1-propanesulfonic acid lacks this polymerizable group, limiting its use in polymeric materials.

- Acidity : Both compounds exhibit strong acidity (pKa ~1–2 for sulfonic acids), but AMPS’s acrylamido group may slightly modulate electronic effects.

- Applications : AMPS is widely used in water treatment, cosmetics, and biomedical hydrogels , whereas 2,2-Dimethyl-1-propanesulfonic acid may serve as a surfactant or catalyst due to its compact hydrophobic branching.

Table 1: Comparison of 2,2-Dimethyl-1-propanesulfonic Acid and AMPS

| Property | 2,2-Dimethyl-1-propanesulfonic Acid | 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) |

|---|---|---|

| Molecular Formula | C₅H₁₂O₃S | C₇H₁₃NO₄S |

| Functional Groups | Sulfonic acid, methyl branches | Sulfonic acid, acrylamido, methyl branches |

| Polymerization Capacity | Low | High (via acrylamido group) |

| Typical Applications | Surfactants, catalysis | Hydrogels, ion-exchange resins, water treatment |

Sodium 2-Methylprop-2-ene-1-sulfonate

Structure : C₄H₇NaO₃S, a sodium salt of an unsaturated sulfonic acid with a propene backbone and a methyl group .

Key Differences :

- Backbone Saturation : The propene (alkene) group in Sodium 2-methylprop-2-ene-1-sulfonate introduces unsaturation, enhancing reactivity in radical polymerization. 2,2-Dimethyl-1-propanesulfonic acid’s saturated backbone offers greater stability but reduced reactivity.

- Solubility : The sodium salt form (as in Sodium 2-methylprop-2-ene-1-sulfonate) increases water solubility compared to the free acid form of 2,2-Dimethyl-1-propanesulfonic acid.

1-Propanesulfonic Acid, 2-Amino-, (2S)-

Structure: C₃H₉NO₃S, featuring an amino (-NH₂) group at the C2 position . Key Differences:

- Acidity and Reactivity: The amino group in 2-amino-1-propanesulfonic acid reduces acidity (pKa ~4–5) compared to 2,2-Dimethyl-1-propanesulfonic acid.

- Toxicity: 2-Amino derivatives may exhibit higher toxicity (e.g., oral LD₅₀ >300 mg/kg) , whereas alkyl-substituted sulfonic acids like 2,2-Dimethyl-1-propanesulfonic acid are generally less reactive biologically.

Polymer with 2-Methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic Acid

Structure : A copolymer combining acrylic acid and a sulfonic acid derivative .

Key Differences :

- Functionality: The polymer integrates sulfonic acid groups for ion-exchange capacity and acrylic acid for pH responsiveness. 2,2-Dimethyl-1-propanesulfonic acid, as a monomer, lacks this multifunctionality.

- Industrial Use : Such polymers are employed in advanced materials (e.g., membranes, sensors) , while the target compound’s applications are likely niche due to its simpler structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.